molecular formula C17H15F8N5O8P+ B13448797 [(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate

[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate

Cat. No.: B13448797
M. Wt: 600.3 g/mol
InChI Key: XCPVMFCUIDCAJL-HLUHBDAQSA-O
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Description

The compound “[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including fluorinated groups, pyrimidine, oxolane, imidazole, and phosphinate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and the introduction of functional groups. Common synthetic routes may include:

    Formation of the oxolane ring: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of fluorinated groups: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the pyrimidine moiety: This step may involve nucleophilic substitution reactions using pyrimidine derivatives.

    Formation of the imidazole ring: Imidazole synthesis can be carried out using condensation reactions with appropriate precursors.

    Phosphinate group introduction: This step may involve phosphorylation reactions using phosphinic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: As a potential drug candidate or therapeutic agent.

    Industry: As a component in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate: Similar compounds may include other fluorinated pyrimidine derivatives or phosphinate-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C17H15F8N5O8P+

Molecular Weight

600.3 g/mol

IUPAC Name

[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate

InChI

InChI=1S/C17H14F8N5O8P/c1-28-4-5-29(7-28)39(34,35)36-6-8-10(38-13(32)17(23,24)25)15(18,19)12(37-8)30-3-2-9(27-14(30)33)26-11(31)16(20,21)22/h2-5,7-8,10,12H,6H2,1H3,(H-,26,27,31,33,34,35)/p+1/t8-,10-,12-/m1/s1

InChI Key

XCPVMFCUIDCAJL-HLUHBDAQSA-O

Isomeric SMILES

C[NH+]1C=C[N+](=C1)P(=O)([O-])OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C(F)(F)F)(F)F)OC(=O)C(F)(F)F

Canonical SMILES

C[NH+]1C=C[N+](=C1)P(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C(F)(F)F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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